Cas no 886497-37-6 (Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate)

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- ETHYL 4-(4-NITROPHENYL)-2-OXO-2,3-DIHYDROTHIAZOLE-5-CARBOXYLATE
- Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
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- インチ: 1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-3-5-8(6-4-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)
- InChIKey: VPLKKMIALNGIGD-UHFFFAOYSA-N
- ほほえんだ: S1C(C(OCC)=O)=C(C2=CC=C([N+]([O-])=O)C=C2)NC1=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.5±0.1 g/cm3
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD598336-1g |
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate |
886497-37-6 | 97% | 1g |
¥6300.0 | 2024-04-17 | |
Crysdot LLC | CD11031263-250mg |
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate |
886497-37-6 | 97% | 250mg |
$455 | 2024-07-18 | |
Ambeed | A726201-1g |
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate |
886497-37-6 | 97% | 1g |
$918.0 | 2024-04-16 | |
Chemenu | CM527736-1g |
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate |
886497-37-6 | 97% | 1g |
$911 | 2023-03-10 |
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylateに関する追加情報
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate: A Comprehensive Overview
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a compound with the CAS number 886497-37-6. This compound belongs to the class of thiazole derivatives, which have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. The structure of this compound features a thiazole ring system with an ethyl ester group and a nitrophenyl substituent, making it a versatile molecule for various applications.
The thiazole ring in Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This ring system is known for its stability and reactivity, making it a valuable scaffold in drug design and chemical synthesis. The presence of the nitrophenyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions.
Recent studies have highlighted the potential of Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate as a precursor for synthesizing bioactive compounds. Researchers have explored its role in the development of anti-inflammatory agents, antimicrobial drugs, and anticancer therapies. For instance, modifications to the ethyl ester group have shown promise in enhancing the bioavailability of the compound, making it a candidate for drug delivery systems.
In addition to its pharmacological applications, Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has been investigated for its potential in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and porosity, making them suitable for gas storage and catalytic applications.
The synthesis of Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step reactions that include nucleophilic substitution, condensation, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.
From a physical chemistry perspective, Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate exhibits interesting properties such as fluorescence emission under UV light. This characteristic has been exploited in sensing applications where the compound serves as a probe for detecting metal ions or organic analytes in solution. Furthermore, its thermal stability makes it suitable for high-throughput screening assays in pharmaceutical research.
Looking ahead, ongoing research into Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is focused on expanding its application scope while improving its synthesis methods. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic potentials for this compound. As our understanding of this molecule deepens, it is likely to play an increasingly important role in both academic research and industrial applications.
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